molecular formula C7H4ClF2IO B12086492 4-Chloro-3-(difluoromethoxy)iodobenzene

4-Chloro-3-(difluoromethoxy)iodobenzene

Cat. No.: B12086492
M. Wt: 304.46 g/mol
InChI Key: CFIFJXAJYKEWIY-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring

    Chemical Name: 4-(Difluoromethoxy)iodobenzene

    CAS Number: 128140-82-9

    Molecular Weight: 270.02 g/mol

    Boiling Point: 217-219 °C (lit.)

    Density: 1.871 g/mL at 25 °C (lit.)

    Refractive Index: n 1.548 (lit.)

    Flash Point: >230 °F

    Storage Temperature: 2-8°C (protect from light)

Preparation Methods

Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:

Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.

Chemical Reactions Analysis

Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.

    Redox Reactions: It may undergo oxidation or reduction processes.

    Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).

    Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).

    Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.

Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).

Scientific Research Applications

4-(Difluoromethoxy)iodobenzene finds applications in:

    Organic Synthesis: As a versatile building block for designing new molecules.

    Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.

    Materials Science: For functional materials and polymers.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a:

    Reagent: Participating in chemical transformations.

    Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).

Comparison with Similar Compounds

While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:

Properties

Molecular Formula

C7H4ClF2IO

Molecular Weight

304.46 g/mol

IUPAC Name

1-chloro-2-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H

InChI Key

CFIFJXAJYKEWIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)F)Cl

Origin of Product

United States

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